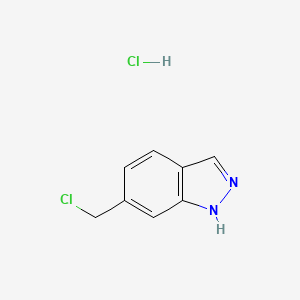

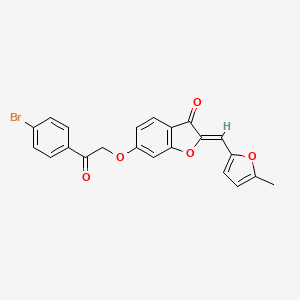

![molecular formula C7H6N2O2S B2685040 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid CAS No. 1146290-43-8](/img/structure/B2685040.png)

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is a chemical compound with the molecular weight of 168.18 . It is a solid substance stored in dry conditions at 2-8°C .

Synthesis Analysis

The synthesis of thiazole-5-carboxylic acid derivatives, including “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid”, has been reported in the literature . The compounds were designed and synthesized, then characterized using 1H and 13C NMR .Molecular Structure Analysis

The molecular structure of “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is represented by the linear formula C6H4N2O2S . The compound’s structure was confirmed using NMR spectroscopy .Chemical Reactions Analysis

Thiazole-5-carboxylic acid derivatives, including “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid”, have been tested against the xanthine oxidase enzyme by spectrophotometric assay . The structure-activity relationship obtained from the biological results revealed that the di-substituted compounds as Ring B were more potent than that of mono-substituted derivatives .Physical And Chemical Properties Analysis

“2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” is a solid substance . It is stored in dry conditions at 2-8°C . The compound has a molecular weight of 168.18 .Applications De Recherche Scientifique

Synthesis Approaches

A variety of methods have been developed for synthesizing compounds related to 2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid. These methods include novel approaches to pyrrolo[2,1-b]thiazoles, where derivatives are prepared through a series of chemical reactions involving substituted acetonitriles, mercaptoacetic acid, and N-alkylation with phenacyl bromides (Tverdokhlebov et al., 2003). Another method involves the cycloaddition to pyrrolo[1,2-c]thiazoles, acting as a thiocarbonyl ylide in reactions with electron-deficient alkenes (Sutcliffe et al., 2000).

Novel Derivatives and Syntheses

Research has been conducted on deriving novel pyrrolo[2,3-d]thiazoles from o-aminoalkynylthiazoles via microwave-assisted 5-endo-dig cyclization, offering new structural varieties (Koolman et al., 2010). Intramolecular dipolar cycloaddition reactions have been utilized to synthesize chiral 1H-pyrrolo[1,2-c]thiazole derivatives as single enantiomers (Melo et al., 1999).

Antineoplastic Activities

Some derivatives, such as 5-aryl-2,3-dihydropyrrolo[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), have been synthesized and tested for growth inhibitory activity with leukemia cell lines, showing significant antineoplastic activity (Lalezari & Schwartz, 1988).

Application in Cocrystallization

The compound has also been investigated in the context of cocrystallization, where its derivatives form organic cocrystalline materials with dicarboxylic acids. These materials exhibit various supramolecular patterns, contributing to the field of crystal growth and design (Du et al., 2006).

Safety And Hazards

The safety information for “2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propriétés

IUPAC Name |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2S/c1-3-8-4-2-5(7(10)11)9-6(4)12-3/h2,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIHYCUXUAYKKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)NC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

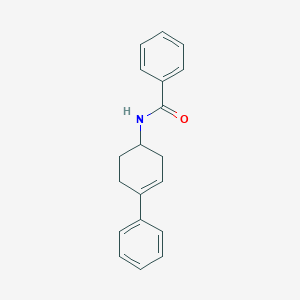

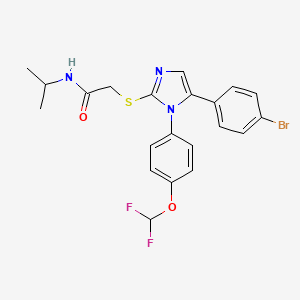

![6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B2684963.png)

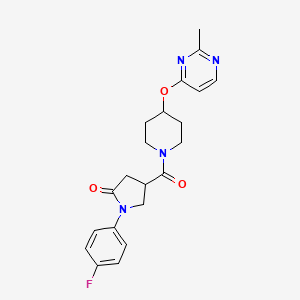

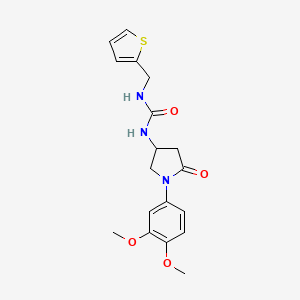

![(2,2-Dimethylcyclopropyl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2684972.png)

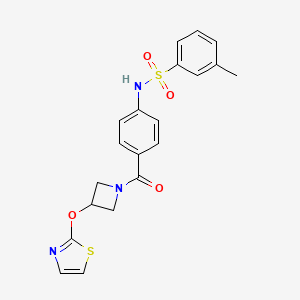

![2-Methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2684973.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2684976.png)

![2-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2684977.png)

![Methyl 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B2684979.png)

![3-[(4-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2684980.png)